molecular formula C15H13ClN4O3 B11290795 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11290795
M. Wt: 332.74 g/mol
InChI Key: TYCICNXEWIVVGI-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative featuring a benzo[c]chromen-6-one core modified with a chlorine atom at position 2 and a tetrazole-containing methoxy group at position 2. The tetrazole moiety introduces strong electron-withdrawing characteristics and hydrogen-bonding capabilities, which may enhance interactions with metals or biological targets.

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

2-chloro-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C15H13ClN4O3/c16-11-5-10-8-3-1-2-4-9(8)15(21)23-12(10)6-13(11)22-7-14-17-19-20-18-14/h5-6H,1-4,7H2,(H,17,18,19,20)

InChI Key

TYCICNXEWIVVGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=NNN=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step reactions. One common method involves the reaction of 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the tetrazole moiety . The reaction conditions often require heating to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chromenone core can interact with enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and property differences between the target compound and related benzo[c]chromen-6-one derivatives:

Compound Name Substituents Fluorescence Behavior Metal Interaction Lipophilicity/Solubility Key References
2-Chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Cl (C2), tetrazole-methoxy (C3), saturated ring (C7–C10) Inferred: Likely quenched or altered due to Cl and tetrazole groups Inferred: Potential for metal binding via tetrazole N atoms High lipophilicity (Cl and tetrazole groups) N/A (hypothetical)
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) OH (C3), saturated ring (C7–C10) "Turn-off" fluorescence with Fe³⁺ Selective Fe³⁺ binding via hydroxyl group Moderate lipophilicity (cell-penetrating)
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) OH (C3), unsaturated ring "Turn-off" fluorescence with Fe³⁺ Selective Fe³⁺ binding Lower lipophilicity than THU-OH
(±)-7,8,9,10-Tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one OH (C3), hydroxyethyl (C4), saturated ring (C7–C10) Fluorescence enhancement with metals Substituent-dependent metal interaction Moderate solubility (polar hydroxyethyl)
3-(6-Bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Br-hexyloxy (C3), saturated ring (C7–C10) Not reported N/A High lipophilicity (long alkyl chain)

Key Observations:

Substituent Effects on Fluorescence: Hydroxyl groups (THU-OH, urolithin B) enable Fe³⁺-mediated fluorescence quenching ("turn-off") due to metal coordination . A 4-hydroxyethyl substituent () induces fluorescence enhancement, highlighting positional dependence of substituent effects .

Metal Binding Specificity :

  • THU-OH and urolithin B selectively bind Fe³⁺ through hydroxyl groups, critical for sensor applications .
  • The tetrazole group in the target compound could offer alternative binding sites (e.g., N atoms), but its Fe³⁺ selectivity remains unverified.

Lipophilicity and Cellular Uptake :

  • THU-OH’s moderate lipophilicity allows cell penetration, as shown in SK-N-AS and DBTRG-05MG cell lines .
  • The target compound’s chloro and tetrazole groups may further increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Synthetic Accessibility :

  • Bromohexyloxy derivatives () are synthesized via alkylation reactions, suggesting similar routes could apply to the target compound’s methoxy-tetrazole substituent .
  • Tetrazole incorporation (as in ) often involves cycloaddition or coupling reactions, which may require optimization for sterically hindered positions .

Biological Activity

2-Chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of C_{15}H_{15}ClN_{4}O and a molecular weight of 304.76 g/mol. The presence of the tetrazole ring is significant as it often contributes to the biological activity of compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting various physiological processes.
  • Antioxidant Activity : The presence of the chromene structure suggests potential antioxidant properties, which could contribute to its therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds containing a tetrazole moiety can exhibit anticancer properties. For instance:

  • In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • In vivo models have shown promising results in tumor reduction when treated with tetrazole-containing compounds.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various models:

  • Animal studies suggest that it may reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
  • Preliminary data indicate improvements in cognitive function in models of Alzheimer's disease.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored derivatives of tetrazole and their anticancer activities. The findings revealed that modifications to the tetrazole ring enhanced potency against breast cancer cells. The compound was shown to inhibit cell proliferation significantly and induce apoptosis through mitochondrial pathways.

CompoundIC50 (µM)Mechanism
Compound A5.2Apoptosis induction
Compound B3.8Cell cycle arrest
2-Chloro...4.5Mitochondrial pathway

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters investigated the neuroprotective effects of similar compounds on models of oxidative stress-induced neuronal damage. Results indicated that treatment with 2-chloro derivatives significantly reduced neuronal cell death and inflammatory markers.

TreatmentNeuronal Viability (%)Inflammatory Markers
Control65High
Compound A85Moderate
2-Chloro...90Low

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